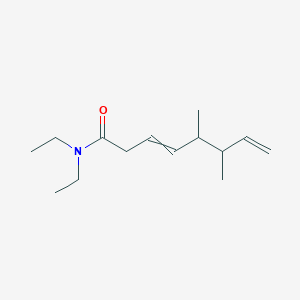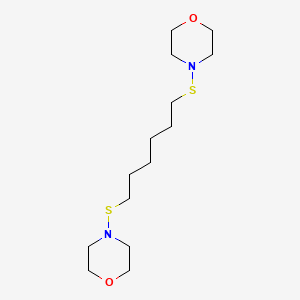
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is an organic compound characterized by the presence of two morpholine rings connected via a hexyl chain with sulfanyl groups. This compound is of interest due to its unique structure, which combines the properties of morpholine and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine typically involves the reaction of morpholine with a hexyl chain containing sulfanyl groups. One common method involves the use of diethanolamine and sulfuric acid to produce morpholine, which is then reacted with a hexyl chain containing sulfanyl groups under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding thiols.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine rings can interact with active sites of enzymes, while the sulfanyl groups can form disulfide bonds with cysteine residues in proteins, affecting their function . The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring, used in various industrial applications.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring and a sulfonic acid group, used as a buffering agent in biological research.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond, used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is unique due to its dual morpholine rings connected by a hexyl chain with sulfanyl groups. This structure provides a combination of properties from both morpholine and sulfanyl groups, making it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
53551-60-3 |
|---|---|
Formule moléculaire |
C14H28N2O2S2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-(6-morpholin-4-ylsulfanylhexylsulfanyl)morpholine |
InChI |
InChI=1S/C14H28N2O2S2/c1(3-13-19-15-5-9-17-10-6-15)2-4-14-20-16-7-11-18-12-8-16/h1-14H2 |
Clé InChI |
ZMLXCVMUFOKURI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1SCCCCCCSN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


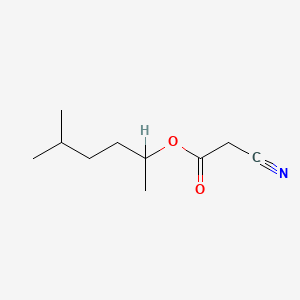

![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

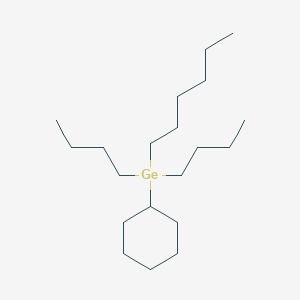

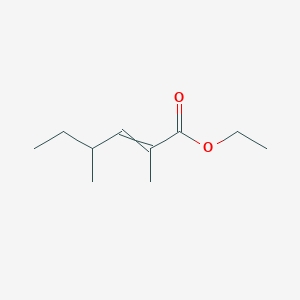
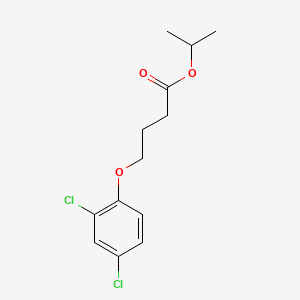
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
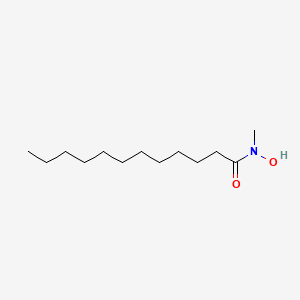
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)


